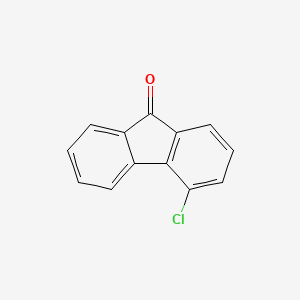![molecular formula C11H19NO6 B13139337 (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid](/img/structure/B13139337.png)
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pentanedioic acid backbone with a methyl and a 2-methylpropan-2-yl group attached via an oxycarbonyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group followed by the introduction of the oxycarbonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The process may include steps such as crystallization and purification to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce additional oxygen atoms into the molecule.
Reduction: Reduction reactions may be employed to remove oxygen atoms or introduce hydrogen atoms, often using reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure can mimic certain biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. It could serve as a precursor for drug development or as a model compound in pharmacological studies.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid include other amino acid derivatives and compounds with similar functional groups. Examples include:
- (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanedioic acid
- (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanedioic acid
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications. Its combination of functional groups and stereochemistry makes it particularly valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C11H19NO6 |
|---|---|
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(4)7(9(15)16)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,13,14)(H,15,16)/t7-/m0/s1 |
Clave InChI |
PWMNLLDSCMBEPR-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


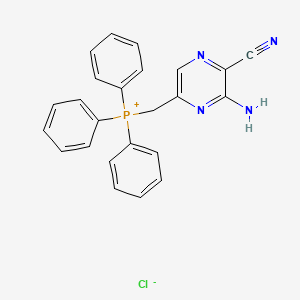
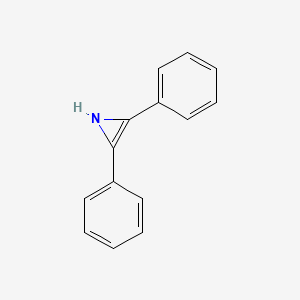
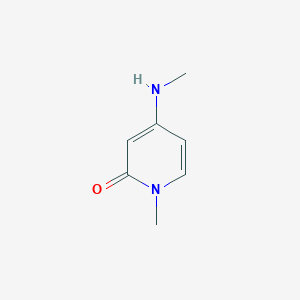

![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)


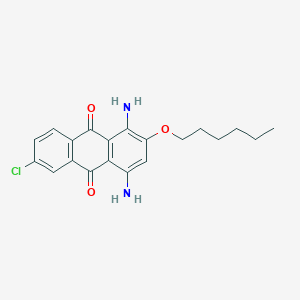
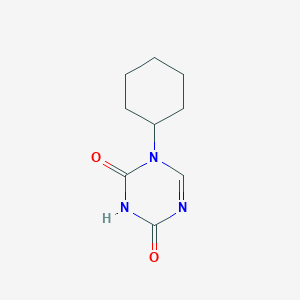

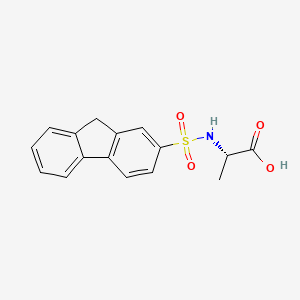
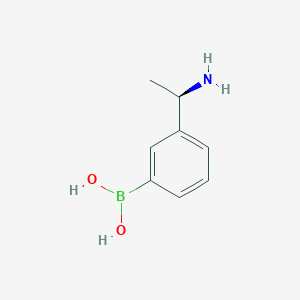
![[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13139339.png)
